N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide
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Description
N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis and is activated in response to low energy states, such as exercise and calorie restriction. The activation of AMPK results in increased glucose uptake and fatty acid oxidation, as well as decreased protein synthesis and lipid synthesis.
Scientific Research Applications
Synthesis and Reactivity
The synthesis and reactivity of related furan-carboxamide compounds have been extensively studied. For instance, research on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole and related compounds highlight innovative approaches in organic synthesis, showcasing the versatility of furan-carboxamides in synthesizing heterocyclic compounds through electrophilic substitution reactions and other chemical transformations (Aleksandrov & El’chaninov, 2017).
Biological Activities
Some furan-carboxamide derivatives exhibit significant biological activities, such as antibacterial, antiurease, and antioxidant properties. A study on the synthesis, antibacterial, antiurease, and antioxidant activities of some new 1,2,4-Triazole Schiff base and amine derivatives, including ethyl N′-furan-2-carbonylbenzohydrazonate, demonstrates the potential of these compounds in medicinal chemistry (Sokmen et al., 2014).
Material Science Applications
The unique properties of furan-carboxamide compounds make them suitable candidates for material science applications. Analytical and spectral studies of furan ring-containing organic ligands, including Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, have highlighted their potential use in synthesizing new materials with specific optical or electronic properties (Patel, 2020).
Corrosion Inhibition
Amino acid compounds derived from furan-carboxamide structures have been investigated as eco-friendly corrosion inhibitors for metals in acidic environments. Their effectiveness in protecting metal surfaces from corrosion, as demonstrated through electrochemical and theoretical approaches, underscores their potential in industrial applications (Yadav, Sarkar, & Purkait, 2015).
properties
IUPAC Name |
N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13(2)12-21-15-7-4-3-6-14(15)20-17(21)9-10-19-18(22)16-8-5-11-23-16/h3-8,11H,1,9-10,12H2,2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIIKDOGACQORA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49733878 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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